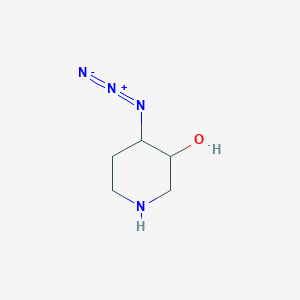
4-Azidopiperidin-3-ol
Cat. No. B8343386
M. Wt: 142.16 g/mol
InChI Key: FCZKPEQZWDFLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07141571B2
Procedure details


Compound 201B (44 mg, 0.18 mmol) was treated with a mixture of CH2Cl2 and TFA (1:1, 2 mL) for 30 min. The volatiles were removed under reduced pressure and the residue was azeotropically evaporated with heptane-CH2Cl2 three times to give a TFA salt of Compound 201C, which was used immediately in the next reaction without step further purification.



Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH:5]1[OH:17])=[N+:2]=[N-:3].[C:18]([OH:24])([C:20]([F:23])([F:22])[F:21])=[O:19]>C(Cl)Cl>[C:18]([OH:24])([C:20]([F:23])([F:22])[F:21])=[O:19].[N:1]([CH:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH:5]1[OH:17])=[N+:2]=[N-:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
44 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was azeotropically evaporated with heptane-CH2Cl2 three times
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C1C(CNCC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07141571B2
Procedure details


Compound 201B (44 mg, 0.18 mmol) was treated with a mixture of CH2Cl2 and TFA (1:1, 2 mL) for 30 min. The volatiles were removed under reduced pressure and the residue was azeotropically evaporated with heptane-CH2Cl2 three times to give a TFA salt of Compound 201C, which was used immediately in the next reaction without step further purification.



Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH:5]1[OH:17])=[N+:2]=[N-:3].[C:18]([OH:24])([C:20]([F:23])([F:22])[F:21])=[O:19]>C(Cl)Cl>[C:18]([OH:24])([C:20]([F:23])([F:22])[F:21])=[O:19].[N:1]([CH:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH:5]1[OH:17])=[N+:2]=[N-:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
44 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was azeotropically evaporated with heptane-CH2Cl2 three times
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C1C(CNCC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
